LY900009

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LY-900009 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsiguientes en condiciones controladas . La ruta sintética exacta y las condiciones de reacción son propietarias y la información detallada no está disponible públicamente.

Métodos de Producción Industrial

La producción industrial de LY-900009 probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluiría escalar las reacciones, optimizar las condiciones de reacción como la temperatura, la presión y los sistemas de solventes, e implementar técnicas de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

LY-900009 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado en condiciones específicas para formar derivados oxidados.

Reducción: LY-900009 puede ser reducido para formar derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de LY-900009 con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

LY-900009 tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

LY-900009 ejerce sus efectos mediante la inhibición selectiva de la proteína γ-secretasa, que es un componente clave de la vía de señalización Notch . Esta inhibición previene la escisión del receptor Notch, bloqueando así los eventos de señalización aguas abajo que promueven la proliferación y supervivencia celular . Los objetivos moleculares de LY-900009 incluyen el complejo γ-secretasa y el receptor Notch .

Comparación Con Compuestos Similares

Compuestos Similares

DAPT: Otro inhibidor de la γ-secretasa que se dirige a la vía de señalización Notch.

MK-0752: Un inhibidor de la γ-secretasa con aplicaciones similares en la investigación del cáncer.

BMS-906024: Un potente inhibidor de la γ-secretasa utilizado en estudios preclínicos y clínicos.

Unicidad

LY-900009 es único debido a su alta potencia y selectividad para la proteína γ-secretasa, convirtiéndolo en una herramienta valiosa para estudiar la señalización Notch y un prometedor candidato para el desarrollo terapéutico .

Actividad Biológica

LY900009 is a small molecule inhibitor that targets the Notch signaling pathway by selectively inhibiting the γ-secretase complex. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly due to the role of Notch signaling in cancer progression and stem cell maintenance. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, clinical trial results, and implications for cancer treatment.

Notch signaling is crucial for multiple cellular processes, including cell differentiation, proliferation, and apoptosis. In cancer, aberrant Notch signaling can lead to uncontrolled cell growth and tumorigenesis. This compound functions as a γ-secretase inhibitor (GSI), preventing the cleavage of Notch receptors and thereby inhibiting downstream signaling pathways. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells.

Pharmacological Profile

This compound exhibits a potent inhibitory effect on Notch signaling across various tumor cell lines and endothelial cells. Its half-maximal inhibitory concentration (IC50) ranges between 0.005 nM and 20 nM , indicating strong efficacy at low concentrations . The compound is administered orally, with a recommended dosing schedule established during clinical trials.

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Molecular Weight | 409.48 g/mol |

| Chemical Formula | C23H27N3O4 |

| CAS Number | 209984-68-9 |

| Solubility (25°C) | DMSO |

| Storage Conditions | -20°C (3 years) |

Clinical Trials

The first-in-human Phase I trial of this compound involved advanced cancer patients and focused on determining the maximum tolerated dose (MTD) and assessing safety, pharmacokinetics, and preliminary efficacy. The trial included:

- Participants : 35 patients with advanced malignancies.

- Dosing : this compound was administered at doses ranging from 2 mg to 60 mg , three times weekly.

- Adverse Events : Common side effects included diarrhea (46%), vomiting (34%), and anorexia (31%). A dose-limiting toxicity was observed at 30 mg due to grade III mucosal inflammation .

- Efficacy : While no complete responses were recorded, five patients achieved stable disease, indicating potential therapeutic activity .

Case Study Overview

A notable case study highlighted the effects of this compound in patients with leiomyosarcoma and ovarian cancer. One patient demonstrated significant pharmacodynamic changes consistent with Notch pathway inhibition after receiving four cycles of therapy at a dose of 15 mg .

Research Findings

Recent studies have further elucidated the therapeutic potential of γ-secretase inhibitors like this compound:

- Tumor Suppression : Research indicates that γ-secretase inhibitors can suppress tumorigenesis in various cancer models by modulating Notch signaling pathways .

- Combination Therapies : Investigations into combination therapies involving this compound with other oncological agents are ongoing, aiming to enhance therapeutic efficacy while minimizing resistance mechanisms associated with monotherapy .

Propiedades

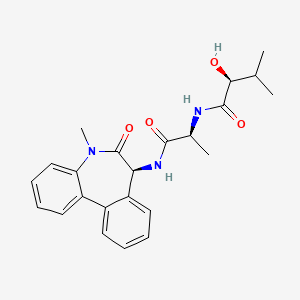

IUPAC Name |

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-13(2)20(27)22(29)24-14(3)21(28)25-19-17-11-6-5-9-15(17)16-10-7-8-12-18(16)26(4)23(19)30/h5-14,19-20,27H,1-4H3,(H,24,29)(H,25,28)/t14-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURYTIUJMYPBNN-GKCIPKSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102553 | |

| Record name | (2S)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209984-68-9 | |

| Record name | (2S)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209984-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-900009 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-900009 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8XQ3H3RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.